molecular formula C8H12N2 B1306919 3,5-Dimethylbenzene-1,2-diamine CAS No. 3171-46-8

3,5-Dimethylbenzene-1,2-diamine

Cat. No.: B1306919
CAS No.: 3171-46-8
M. Wt: 136.19 g/mol
InChI Key: DMEPVFSJYHJGCD-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethylbenzene-1,2-diamine is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of various biomolecules.

Mode of Action

The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . In this process, the electrophile (this compound) forms a sigma-bond with the benzene ring of the target enzyme, generating a positively charged intermediate . This interaction results in changes to the enzyme’s structure and function .

Biochemical Pathways

The interaction of this compound with its target affects the biosynthesis pathways of various biomolecules . The downstream effects of these changes can influence a wide range of biological processes, although the specifics would depend on the exact context and environment.

Pharmacokinetics

It’s known that the compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties can significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By influencing the function of this enzyme, the compound can alter the biosynthesis of various biomolecules, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature .

Properties

IUPAC Name

3,5-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEPVFSJYHJGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394198
Record name 3,5-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3171-46-8
Record name 3,5-Dimethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3171-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Amino-3,5-dimethylphenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.50 g (15.0 mmol) of 3,5-Dimethyl-2-nitroaniline are dissolved in 50 ml ethanol. To this solution 250 mg (0.23 mmol) of palladium (10% on carbon) are added under argon. The mixture is treated for 24 h with hydrogen at ambient pressure and ambient temperature. The mixture is filtrated over celite and washed with ethanol. The solvent is evaporated under vacuum to yield 2.04 g (97.1% of th.) of 2-Amino-3,5-dimethylphenylamine.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4,6-dimethyl-2-nitroaniline (312 mg) in 5 mL MeOH, was added 10% Pd/C (50 mg). The mixture evacuated and flushed with H2 (3×), then was stirred under an atmosphere of H2 for 6 h. Conc. HCl (2 drops) was added and the mixture was stirred under H2 for an additional 18 h, then was filtered and concentrated to afford 280 mg of Intermediate 179.1, which was used without further purification.
Quantity
312 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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